molecular formula C8H19ClN2O2S B3027104 N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride CAS No. 1233952-53-8

N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride

Cat. No.: B3027104
CAS No.: 1233952-53-8
M. Wt: 242.77
InChI Key: PDVZJKACTCCDFF-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride is a chemical compound with the molecular formula C8H19ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride typically involves the reaction of piperidine with propane-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)benzamide: Another piperidine derivative with similar chemical properties.

    N-(Piperidin-4-yl)acetamide: A related compound with a different functional group.

    N-(Piperidin-4-yl)methanesulfonamide: Similar structure but with a methanesulfonamide group.

Uniqueness

N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .

Properties

IUPAC Name

N-piperidin-4-ylpropane-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-3-5-9-6-4-8;/h7-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVZJKACTCCDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-53-8
Record name 2-Propanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride
Reactant of Route 2
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride
Reactant of Route 3
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride
Reactant of Route 4
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride
Reactant of Route 5
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride
Reactant of Route 6
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride

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